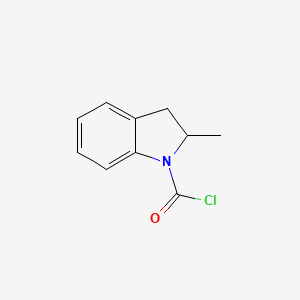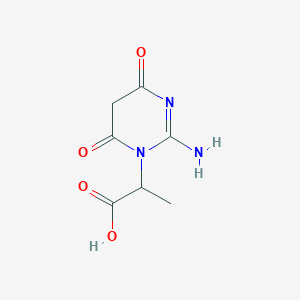
4-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine is a heterocyclic compound that features a unique combination of pyrrole and triazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine typically involves the reaction of 2,5-dimethylpyrrole with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then reacted with hydrazine hydrate to yield the desired triazine compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
4-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol
- 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl)acetamide
- 5-((1-([1,1′-biphenyl]-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
4-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine stands out due to its unique combination of pyrrole and triazine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H18N4 |
|---|---|
Poids moléculaire |
218.30 g/mol |
Nom IUPAC |
4-(2,5-dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-5H-triazine |
InChI |
InChI=1S/C12H18N4/c1-5-16-14-9(3)7-12(15-16)11-6-8(2)13-10(11)4/h6,13H,5,7H2,1-4H3 |
Clé InChI |
CWFGHBAKVGUCMJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1N=C(CC(=N1)C2=C(NC(=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105047.png)
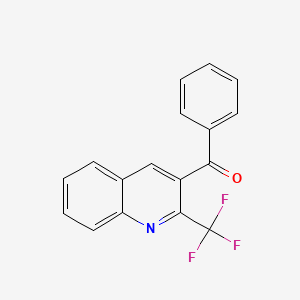
![5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13105060.png)
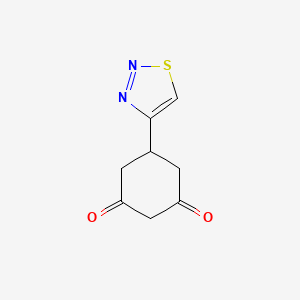
![1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine](/img/structure/B13105066.png)
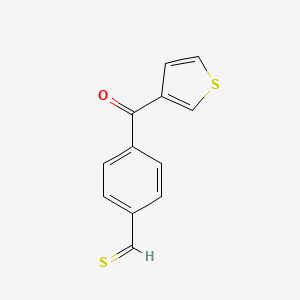
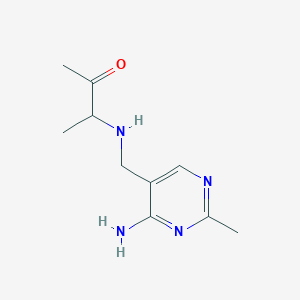
![6-(2-Cyclopropylthiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13105097.png)
![N4,N4,N4',N4'-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13105100.png)



